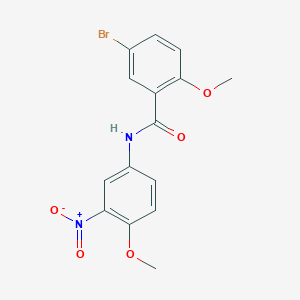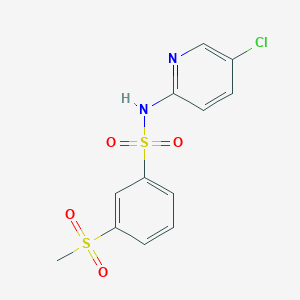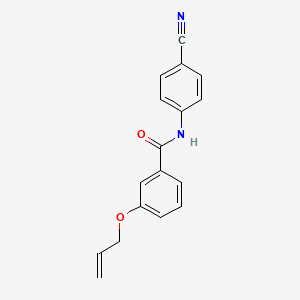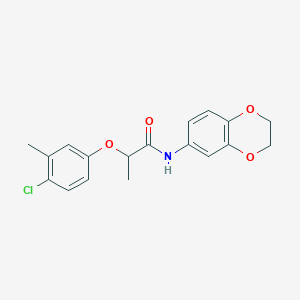![molecular formula C15H23ClN2O4 B4405604 2,6-dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405604.png)
2,6-dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine hydrochloride
Descripción general
Descripción
2,6-dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine hydrochloride is a chemical compound that has been widely used in scientific research. This compound is also known as DMEM and is a potent inhibitor of the protein kinase C (PKC) enzyme. DMEM has been used in various research studies to investigate the role of PKC in cellular signaling and to determine the potential therapeutic applications of PKC inhibitors.
Mecanismo De Acción
DMEM acts as a potent inhibitor of PKC by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of PKC activity. DMEM has been shown to inhibit various isoforms of PKC, including PKCα, PKCβ, and PKCδ.
Biochemical and Physiological Effects
DMEM has been shown to have various biochemical and physiological effects in cells and animal models. Inhibition of PKC activity by DMEM has been linked to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. DMEM has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMEM has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, making it an ideal tool for investigating the role of PKC in cellular signaling. DMEM is also relatively easy to synthesize and purify, making it readily available for research studies. However, DMEM has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and proper controls are necessary to avoid these limitations.
Direcciones Futuras
There are several future directions for research on DMEM. One area of research is the development of more potent and specific PKC inhibitors. Another area of research is the investigation of the downstream effects of PKC inhibition and the identification of new targets for therapeutic intervention. Additionally, the development of new animal models for studying the effects of PKC inhibitors could provide valuable insights into the potential therapeutic applications of these compounds.
Aplicaciones Científicas De Investigación
DMEM has been extensively used in scientific research to investigate the role of PKC in various cellular processes. PKC is a family of enzymes that play a crucial role in cellular signaling, and their dysregulation has been linked to various diseases such as cancer, diabetes, and cardiovascular diseases. DMEM has been used to inhibit PKC activity in various cell lines and animal models to understand the downstream effects of PKC inhibition.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-11-4-5-14(17(18)19)15(8-11)20-7-6-16-9-12(2)21-13(3)10-16;/h4-5,8,12-13H,6-7,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXROMDLAJGYTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=CC(=C2)C)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405525.png)
![8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4405529.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4405532.png)
![4-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4405551.png)


![N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4405559.png)
![N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide](/img/structure/B4405566.png)
![N-allyl-2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4405574.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4405575.png)

![N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzamide](/img/structure/B4405601.png)

![1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4405623.png)